molecular formula C21H25Cl2NO4S B11664259 Propan-2-yl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate

Propan-2-yl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate

Cat. No.: B11664259
M. Wt: 458.4 g/mol
InChI Key: FNGAWGWKDAHSBS-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which includes a thiophene ring, a carboxylate group, and a dichlorophenoxy moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common method involves the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride. This reaction produces an intermediate compound, which is then treated with phenacylbromides to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

PROPAN-2-YL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins in microbial cells, resulting in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A herbicide with similar structural features.

    Thiosemicarbazide derivatives: Compounds with similar biological activities.

    Phenacylbromides: Used in the synthesis of various thiophene derivatives.

Uniqueness

PROPAN-2-YL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a thiophene ring and a dichlorophenoxy moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H25Cl2NO4S

Molecular Weight

458.4 g/mol

IUPAC Name

propan-2-yl 2-[4-(2,4-dichlorophenoxy)butanoylamino]-4-ethyl-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C21H25Cl2NO4S/c1-5-15-13(4)29-20(19(15)21(26)28-12(2)3)24-18(25)7-6-10-27-17-9-8-14(22)11-16(17)23/h8-9,11-12H,5-7,10H2,1-4H3,(H,24,25)

InChI Key

FNGAWGWKDAHSBS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC(C)C)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C

Origin of Product

United States

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